molecular formula C6H14Cl2NP B015615 Diisopropylphosphoramidous dichloride CAS No. 921-26-6

Diisopropylphosphoramidous dichloride

Cat. No.: B015615
CAS No.: 921-26-6
M. Wt: 202.06 g/mol
InChI Key: UPPVRFOGRCBSJP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diisopropylphosphoramidous dichloride, also known as N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine, is primarily used as a reagent in the synthesis of peptides and oligonucleotide analogues . The primary targets of this compound are therefore the amino acids and nucleotides that are involved in these synthesis processes.

Mode of Action

It is known that this compound is used in the synthesis of peptides and oligonucleotide analogues , suggesting that it may interact with its targets (amino acids and nucleotides) to form new bonds, facilitating the creation of these larger structures.

Biochemical Pathways

Given its role in the synthesis of peptides and oligonucleotide analogues , it can be inferred that this compound plays a role in the biochemical pathways related to protein and nucleic acid synthesis.

Pharmacokinetics

It is known that this compound is a liquid at room temperature , which may influence its absorption and distribution properties.

Result of Action

The primary result of the action of this compound is the synthesis of peptides and oligonucleotide analogues . These compounds are crucial in various biological processes, including protein synthesis and gene expression.

Action Environment

It is known that this compound is stored at temperatures between 2-8°c , suggesting that temperature may play a role in maintaining its stability.

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of peptides and oligonucleotide analogues , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Cellular Effects

Given its role in the synthesis of peptides and oligonucleotide analogues , it may influence cell function by contributing to the production of these molecules.

Molecular Mechanism

It is known to be used in the synthesis of peptides and oligonucleotide analogues , suggesting that it may interact with biomolecules at the molecular level to exert its effects.

Preparation Methods

Diisopropylphosphoramidous dichloride is typically synthesized through the monoamination of phosphorus trichloride. The process involves adding diisopropylamine to a solution of phosphorus trichloride in dry ether under an argon atmosphere at -40°C. The reaction mixture is then allowed to warm to 0°C and left overnight. The resulting precipitate is filtered, and the solution is concentrated and distilled under vacuum to yield the product . This method requires rigorous exclusion of moisture to prevent hydrolysis and polyamination .

Scientific Research Applications

Diisopropylphosphoramidous dichloride has several scientific research applications:

Comparison with Similar Compounds

Diisopropylphosphoramidous dichloride is similar to other phosphoramidous dichlorides, such as:

  • Diethylphosphoramidous dichloride
  • Dimethylphosphoramidous dichloride
  • Bis(diisopropylamino)chlorophosphine
  • N,N-Dimethylphosphoramic dichloride
  • Isocyanatophosphonic dichloride

What sets this compound apart is its specific use in the synthesis of peptides and oligonucleotide analogues, making it a valuable reagent in biochemical research .

Properties

IUPAC Name

N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2NP/c1-5(2)9(6(3)4)10(7)8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPVRFOGRCBSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408696
Record name Diisopropylphosphoramidous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-26-6
Record name Diisopropylphosphoramidous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropylphosphoramidous dichloride
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Synthesis routes and methods I

Procedure details

Bis-(N,N-Diisopropylamino) chlorophosphine, 10 grams (37 mmols), was dissolved in 500 ml of anhydrous acetonitrile. Phosphorus trichloride, 5.16 grams (37 mmols), was added to the solution and the reaction was allowed to stir over-night at room temperature. The reaction was assayed for completion by 31P NMR of an aliquot of the reaction using an external lock. Complete conversion of the starting material at δ 134 ppm to the product at δ 165 ppm was observed. The solvent was evaporated from the reaction mixture on a rotary evaporator and the resulting oil distilled under vacuum yielding 5.7 grams of product (81% yield).
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Yield
81%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

300 ml abs. ether, 81 ml anhydrous pyridine and 87.5 ml PCl3 (1 Mol) are pre-cooled with stirring to -70° C. in a 2 l three-neck, round-bottomed flask with a 500 ml dropping funnel, KPG stirrer, thermometer and acetone/dry ice bath. 142 ml diisopropylamine (1 Mol) in 250 ml abs. ether are added dropwise to it within 2 hours and the temperature is maintained at ca -60 to -65° C. After completing the addition, the thickened pulpy reaction mixture is allowed to reach room temperature and is diluted with about 600 ml abs. ether to make it more easily stirrable. After a further 3 hours stirring at room temperature the precipitate which forms is aspirated over a glass filter and washed several times with ether. After drawing off the ether at normal pressure, it is freed of unreacted PCl3, diisopropylamine and pyridine in a water-jet vacuum and then the remaining oil is fractionally distilled under an oil-pump vacuum (Kp 46° C./0.35 Torr). 73.4 g of the phosphane is obtained which corresponds to 36% of the theoretical yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diisopropylphosphoramidous dichloride
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Diisopropylphosphoramidous dichloride
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Diisopropylphosphoramidous dichloride
Customer
Q & A

Q1: What is the primary use of Diisopropylphosphoramidous Dichloride in chemical synthesis?

A1: this compound serves as a versatile reagent for phosphitylating alcohols. This reaction forms alkyl dibenzyl phosphite intermediates, which can be further oxidized and debenzylated to yield phosphoric monoesters. [] This process is particularly valuable in synthesizing nucleotides and modified nucleotides for various applications. []

Q2: Can you provide an example of a specific application of this compound in nucleotide chemistry?

A2: Certainly. Researchers have successfully employed this compound in the synthesis of a novel phosphorylating reagent, bis[S-(4,4'-dimethoxytrityl)-2-mercaptoethyl]-N,N-diisopropylphosphoramidite. [] This reagent facilitates the solid-phase synthesis of deoxyribonucleoside 5'-/3'-phosphate or -thiophosphate monoesters and oligonucleotide 5'-phosphate/-thiophosphate monoesters. Furthermore, this reagent has been instrumental in constructing thermolytic dinucleotide prodrug models, demonstrating its potential in developing thermosensitive oligonucleotide prodrugs for therapeutic applications. []

Q3: Are there any alternative synthetic routes for preparing this compound?

A3: While several methods exist for synthesizing this compound, a particularly convenient approach involves reacting benzyl alcohol with this compound in the presence of a tert-amine. [] This reaction is typically carried out in solvents like diethyl ether, tetrahydrofuran (THF), or dioxane. []

  1. Dibenzyl N,N‐Diisopropylphosphoramidite.
  2. Chemical phosphorylation of deoxyribonucleosides and thermolytic DNA oligonucleotides.

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